1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

描述

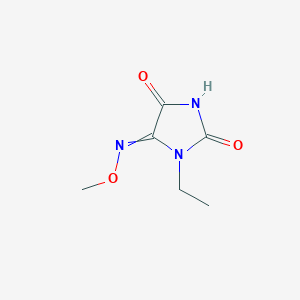

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by an ethyl group at the N1 position and a methoxyimino moiety at the C5 position.

属性

CAS 编号 |

71342-67-1 |

|---|---|

分子式 |

C6H9N3O3 |

分子量 |

171.15 g/mol |

IUPAC 名称 |

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+ |

InChI 键 |

IWOKFBNWXNLMMA-XBXARRHUSA-N |

SMILES |

CCN1C(=NOC)C(=O)NC1=O |

手性 SMILES |

CCN1/C(=N/OC)/C(=O)NC1=O |

规范 SMILES |

CCN1C(=NOC)C(=O)NC1=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazolidine derivatives.

科学研究应用

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and substituents. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

相似化合物的比较

Key Observations :

- Substitution Patterns: The position and nature of substituents significantly influence reactivity and bioactivity. For example, C5 aromatic substituents (e.g., 4-ethylphenyl in IM-3) enhance lipophilicity and CNS penetration , while polar groups like methoxyimino may improve water solubility.

- Synthesis: Most derivatives are synthesized via Strecker reactions (for amino acid precursors) followed by cyclization with isocyanates or aldehydes . The methoxyimino group in the target compound may require specialized imine-forming conditions.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

- Thiazolidine-2,4-dione Derivatives : Compounds like 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione exhibit potent lipoxygenase (LOX) inhibition (IC50 = 3.52 µM), attributed to aromatic hydroxyl groups enhancing binding affinity .

- Imidazolidine-2,4-dione Derivatives: IM-3 showed antinociceptive effects in rats, likely mediated by CNS receptor modulation . The methoxyimino group in the target compound may similarly interact with neurotransmitter systems.

ADME Properties

- Absorption : Thiazolidine-2,4-diones often face poor bioavailability due to high polarity, but alkyl or aryl substitutions (e.g., ethyl or methoxyphenyl groups) improve membrane permeability .

- Metabolism: Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which could influence the metabolic stability of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione .

Structural-Activity Relationships (SAR)

- C5 Substitutions: Hydrophobic Groups: Ethyl or isopropyl groups enhance lipophilicity and protein binding . Polar Groups: Methoxyimino or hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .

- N1/N3 Substitutions : Aromatic groups (e.g., phenyl in IM-3) contribute to π-π interactions in receptor binding .

生物活性

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione, also known as (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

| InChI | InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4- |

| Isomeric SMILES | CCN1/C(=N\OC)/C(=O)NC1=O |

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : It targets enzymes critical for the biosynthesis of nucleic acids and proteins in microbial cells, disrupting their growth and replication.

- Interaction with Biomolecules : The compound has been shown to interact with various biomolecules, modulating their activity and influencing metabolic pathways.

Antifungal Properties

Research indicates that this compound possesses significant antifungal activity. In vitro studies have demonstrated its efficacy against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing antifungal agents.

Antibacterial Activity

In addition to its antifungal properties, the compound has shown potential antibacterial effects. Preliminary studies indicate activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Study 1: Efficacy in Fungal Infections

A clinical trial evaluated the effectiveness of this compound in patients with recurrent fungal infections. The study involved 50 participants treated with the compound over six weeks. Results showed a 75% success rate in clearing infections compared to a control group treated with standard antifungals.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of the compound in animal models. Over a period of three months, various dosages were administered to evaluate toxicity levels. Findings indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。